N-(2-ethoxyphenyl)-3-methoxybenzamide
Description
N-(2-ethoxyphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzoyl group attached to a 2-ethoxyaniline moiety. Benzamides are widely studied for their roles in medicinal chemistry, particularly in targeting receptors such as dopamine D4 and enzymes involved in infectious diseases .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-10-5-4-9-14(15)17-16(18)12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
IUWFDBQSSFHLAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
(a) Substituent Modifications on the Benzamide Core
- N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide (CAS 791804-43-8): Replaces the 3-methoxy group with a pentanoylamino group. Impact: The bulkier pentanoylamino group may reduce solubility compared to the methoxy group but could enhance hydrophobic interactions in binding pockets . Molecular Weight: 340.42 vs. ~287.3 (estimated for N-(2-ethoxyphenyl)-3-methoxybenzamide).
N-(2-ethoxyphenyl)-3,3-diphenylpropanamide (CAS 348611-87-0) :
(b) Ethoxy Group Modifications
- N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide: Incorporates a 2-ethoxyethoxy group, adding ether linkages.
Pharmacological Activity Comparisons
(a) Dopamine Receptor Targeting
- N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7): Exhibits nanomolar affinity for D4 receptors (Ki < 10 nM) and >100-fold selectivity over D2, serotonin, and sigma receptors. Key Feature: The 3-methoxybenzamide group is critical for receptor interaction. The ethoxy group in this compound may similarly influence lipophilicity (logP ~2.5), balancing CNS penetration and nonspecific binding .
(b) Antimicrobial Potential
- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3): Acts as an EthR inhibitor, potentiating ethionamide’s antitubercular activity. Comparison: The 3-methoxy group in both L3 and the target compound may contribute to similar enzyme inhibition mechanisms .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | logP | Solubility |
|---|---|---|---|---|
| This compound | ~287.3 | 3-methoxy, 2-ethoxy | ~2.5* | Moderate (polar) |
| N-(2-ethoxyphenyl)-3-(pentanoylamino)benzamide | 340.42 | 3-pentanoylamino, 2-ethoxy | ~3.0 | Low |
| Compound 7 (D4 ligand) | 368.4 | 3-methoxy, piperazine-cyanopyridine | 2.37 | High (CNS-penetrant) |
| L3 (EthR inhibitor) | 507.5 | 3-methoxy, dihydrodioxin | ~3.2 | Low |
Key Research Findings
- Structural Flexibility : The 3-methoxy group in benzamides is a conserved feature for receptor binding, while the 2-ethoxy group modulates lipophilicity and bioavailability .
- Biological Targets : Analogues with 3-methoxybenzamide moieties show promise in CNS disorders (D4 receptors) and infectious diseases (EthR inhibition) .
- Synthetic Feasibility : Standard benzamide synthesis protocols are adaptable, with characterization via NMR, MS, and X-ray crystallography .
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